molecular formula C22H22N4O2S B4718348 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE

4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE

Cat. No.: B4718348
M. Wt: 406.5 g/mol
InChI Key: JGOBQOZXPRQTMS-UHFFFAOYSA-N
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Description

4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonation: Introduction of the sulfone group can be done using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step may involve coupling the pyrazole rings with the sulfone group using catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfone group, converting it to sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, anti-cancer, and anti-microbial properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, it might be explored as a potential drug candidate for treating various diseases due to its structural similarity to other bioactive pyrazoles.

Industry

Industrially, it could be used in the development of new materials, such as polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could play a role in binding to target proteins, while the pyrazole rings might interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
  • 1-Methyl-1H-pyrazol-4-yl sulfone
  • 3,5-Bis(4-methylphenyl)-1H-pyrazole

Uniqueness

What sets 4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE apart is its combination of two pyrazole rings and a sulfone group, which could confer unique chemical and biological properties not seen in simpler pyrazole derivatives.

Properties

IUPAC Name

4-methyl-3,5-bis(4-methylphenyl)-1-(1-methylpyrazol-4-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-5-9-18(10-6-15)21-17(3)22(19-11-7-16(2)8-12-19)26(24-21)29(27,28)20-13-23-25(4)14-20/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOBQOZXPRQTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2S(=O)(=O)C3=CN(N=C3)C)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Reactant of Route 2
Reactant of Route 2
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Reactant of Route 3
Reactant of Route 3
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Reactant of Route 4
Reactant of Route 4
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Reactant of Route 5
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE
Reactant of Route 6
4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (1-METHYL-1H-PYRAZOL-4-YL) SULFONE

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